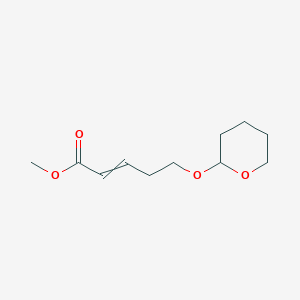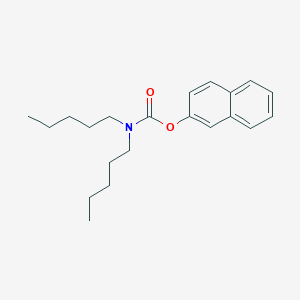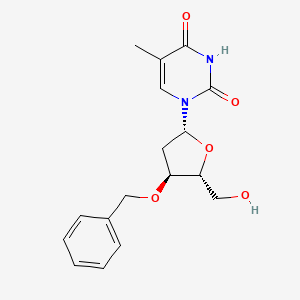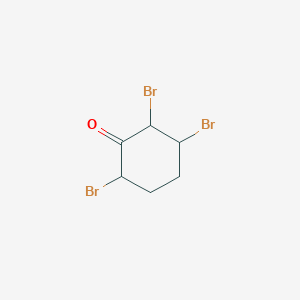![molecular formula C13H17Cl2NO2S B14511763 S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate CAS No. 62805-33-8](/img/structure/B14511763.png)
S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and a thioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the thioate and pentyl groups. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the thioate group to a thiol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals or other industrial chemicals
Mécanisme D'action
The mechanism by which S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate.
S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: A similar compound with an ester group instead of a thioate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
62805-33-8 |
|---|---|
Formule moléculaire |
C13H17Cl2NO2S |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
S-pentyl 2-(2,6-dichloropyridin-3-yl)oxypropanethioate |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-3-4-5-8-19-13(17)9(2)18-10-6-7-11(14)16-12(10)15/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
FVNLJJXELZGNMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)


![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)

![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)

![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)



![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)
